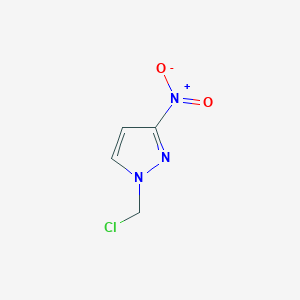

1-(chloromethyl)-3-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

1-(chloromethyl)-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c5-3-7-2-1-4(6-7)8(9)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHWBFFRJXENRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390647 | |

| Record name | 1-Chloromethyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102388-00-1 | |

| Record name | 1-Chloromethyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-(chloromethyl)-3-nitro-1H-pyrazole: A Versatile Building Block for Drug Discovery

Introduction: The Significance of Functionalized Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability and ability to act as a versatile pharmacophore have driven extensive research into the synthesis and biological evaluation of novel pyrazole derivatives.[2] Among these, pyrazoles bearing reactive functional groups are of particular interest as they serve as key intermediates for the construction of diverse molecular libraries. This guide focuses on the synthesis and characterization of 1-(chloromethyl)-3-nitro-1H-pyrazole, a molecule designed to leverage the unique properties of both a nitro group and a chloromethyl substituent.

The nitro group is a well-established electron-withdrawing group that can modulate the electronic properties of the pyrazole ring and participate in crucial interactions with biological targets.[1] Furthermore, it can be a precursor for other functional groups, such as amines, expanding its synthetic utility. The chloromethyl group, on the other hand, is a reactive electrophilic handle, ideal for introducing the pyrazole moiety into larger molecules through nucleophilic substitution reactions. This dual functionalization makes this compound a highly valuable building block for medicinal chemists and drug development professionals.

This technical guide provides a comprehensive overview of a proposed synthetic route to this compound, a detailed analysis of its expected spectroscopic characteristics, and a discussion of its potential applications in the development of novel therapeutics.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 3-nitro-1H-pyrazole. A common and effective method for the introduction of a chloromethyl group onto a nitrogen-containing heterocycle is the reaction with paraformaldehyde and thionyl chloride.

Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

3-nitro-1H-pyrazole

-

Paraformaldehyde

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 3-nitro-1H-pyrazole (1 equivalent) and paraformaldehyde (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Thionyl Chloride: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.5 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully quench the reaction mixture by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: This should be done in a well-ventilated fume hood as gas evolution will occur.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices

-

Inert Atmosphere: The reaction is sensitive to moisture, which can react with thionyl chloride. An inert atmosphere prevents the ingress of atmospheric moisture.

-

Anhydrous Solvent: The use of anhydrous dichloromethane is crucial to prevent the decomposition of thionyl chloride and unwanted side reactions.

-

Slow Addition at 0 °C: The reaction of thionyl chloride is exothermic. Slow, dropwise addition at low temperature helps to control the reaction rate and prevent the formation of byproducts.

-

Paraformaldehyde as a Source of Formaldehyde: Paraformaldehyde is a stable, solid polymer of formaldehyde that depolymerizes in situ to provide monomeric formaldehyde for the reaction.

-

Thionyl Chloride as Chlorinating Agent: Thionyl chloride reacts with the intermediate N-hydroxymethylpyrazole to form the desired chloromethyl derivative.

-

Aqueous Work-up with Bicarbonate: The sodium bicarbonate solution neutralizes any unreacted thionyl chloride and acidic byproducts.

-

Column Chromatography: This is a standard technique for the purification of organic compounds, separating the desired product from any unreacted starting materials and byproducts.

Characterization of this compound

As no experimental data for the target molecule is readily available, the following characterization data are predicted based on the analysis of structurally similar pyrazole derivatives found in the literature.[3][4][5][6]

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~7.5-7.7 (d, 1H, H5), ~6.8-7.0 (d, 1H, H4), ~5.8-6.0 (s, 2H, CH₂Cl) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~155-158 (C3), ~130-133 (C5), ~110-113 (C4), ~50-55 (CH₂Cl) |

| Mass Spec. | (EI) m/z (%): 161/163 ([M]⁺, Cl isotope pattern), 126 ([M-Cl]⁺), 115 ([M-NO₂]⁺) |

Interpretation of Predicted Data

-

¹H NMR: The pyrazole ring protons at positions 4 and 5 are expected to appear as doublets due to coupling with each other. The electron-withdrawing nitro group at C3 will deshield the adjacent proton at C4, causing it to appear at a lower field than the proton at C5. The chloromethyl protons are expected to appear as a singlet in the region of 5.8-6.0 ppm.

-

¹³C NMR: The carbon atom bearing the nitro group (C3) is expected to be the most downfield signal in the pyrazole ring. The chemical shifts of C4 and C5 are also influenced by the substituents. The chloromethyl carbon will appear in the aliphatic region.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak with the characteristic 3:1 isotopic pattern for chlorine. Key fragmentation pathways would likely involve the loss of a chlorine radical, a nitro group, or the entire chloromethyl group.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications.

Logical Relationships in Application

Caption: Potential synthetic applications of the title compound.

The reactive chloromethyl group allows for the facile introduction of the 3-nitro-1H-pyrazol-1-yl)methyl moiety into various scaffolds. For instance, reaction with primary or secondary amines would yield the corresponding aminomethyl pyrazole derivatives. Similarly, reaction with phenols or thiols would lead to the formation of ether and thioether linkages, respectively. These types of linkages are commonly found in biologically active molecules.

The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up another avenue for derivatization, allowing for the synthesis of a different set of pyrazole-containing compounds. The resulting 3-amino-1-(substituted methyl)-1H-pyrazoles could be used in amide bond forming reactions, reductive aminations, or as building blocks for the synthesis of fused heterocyclic systems.

Given the prevalence of pyrazole-based compounds in oncology, anti-inflammatory, and anti-infective drug discovery, this compound represents a valuable starting material for the development of novel drug candidates in these and other therapeutic areas.[1][2]

Conclusion

This technical guide has outlined a proposed synthetic route for this compound, a promising and versatile building block for drug discovery. While a specific, published protocol for its synthesis is not yet available, established methods for the N-chloromethylation of pyrazoles provide a strong foundation for its successful preparation. The predicted spectroscopic data will aid in the characterization of the synthesized compound. The unique combination of a reactive chloromethyl group and a modifiable nitro group makes this molecule a valuable tool for medicinal chemists seeking to generate novel and diverse libraries of pyrazole-containing compounds for biological screening.

References

- [No specific reference for a direct synthesis was found in the initial search]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

4-chloro-3-nitro-1H-pyrazole. SpectraBase. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

4-chloro-3-nitro-1H-pyrazole. SpectraBase. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

4-chloro-3-nitro-1H-pyrazole. SpectraBase. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

Sources

- 1. A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(chloromethyl)-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. The introduction of specific substituents onto the pyrazole ring can dramatically alter its physicochemical characteristics, paving the way for novel applications. This guide focuses on the predicted and inferred properties of 1-(chloromethyl)-3-nitro-1H-pyrazole, a molecule of significant interest due to the synergistic effects of its constituent functional groups. The nitro group, a powerful electron-withdrawing moiety, is known to impart energetic properties and modulate the acidity of adjacent protons. Simultaneously, the chloromethyl group serves as a reactive handle for further synthetic transformations, acting as an alkylating agent.

This document provides a comprehensive overview of the predicted physicochemical properties, spectroscopic characteristics, and potential hazards associated with this compound. In the absence of extensive experimental data for this specific molecule, this guide leverages information from structurally analogous compounds and computational predictions to offer valuable insights for researchers.

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₄ClN₃O₂

-

Molecular Weight: 161.55 g/mol

-

CAS Number: 176560-61-3

Below is the two-dimensional structure of this compound.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using computational models. These values provide a useful starting point for experimental design and handling protocols.

| Property | Predicted Value | Method |

| pKa (most acidic) | ~ 8.5 - 9.5 | Based on 3-nitropyrazole and inductive effects |

| LogP | ~ 1.2 - 1.8 | Fragment-based prediction |

| Polar Surface Area | ~ 70 - 80 Ų | Computational calculation |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 1 |

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic features for this compound based on the analysis of related compounds and general spectroscopic principles.

¹H NMR Spectroscopy

-

δ ~ 5.8-6.0 ppm (s, 2H): This singlet is attributed to the methylene protons of the chloromethyl group (-CH₂Cl). The chemical shift is downfield due to the deshielding effects of the adjacent nitrogen and chlorine atoms.

-

δ ~ 7.0-7.2 ppm (d, 1H): This doublet corresponds to the proton at the C5 position of the pyrazole ring.

-

δ ~ 8.0-8.2 ppm (d, 1H): This doublet, shifted further downfield, is assigned to the proton at the C4 position, which is significantly deshielded by the adjacent electron-withdrawing nitro group.

¹³C NMR Spectroscopy

-

δ ~ 50-55 ppm: The carbon of the chloromethyl group (-CH₂Cl).

-

δ ~ 110-115 ppm: The C5 carbon of the pyrazole ring.

-

δ ~ 130-135 ppm: The C4 carbon of the pyrazole ring.

-

δ ~ 150-155 ppm: The C3 carbon, which is attached to the nitro group and is expected to be the most deshielded ring carbon.

Infrared (IR) Spectroscopy

-

~3100-3200 cm⁻¹: C-H stretching of the pyrazole ring.

-

~2950-3050 cm⁻¹: C-H stretching of the chloromethyl group.

-

~1520-1560 cm⁻¹ (asymmetric) and ~1340-1380 cm⁻¹ (symmetric): Strong characteristic absorbances for the N-O stretching of the nitro group.

-

~1400-1500 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole ring.

-

~700-800 cm⁻¹: C-Cl stretching of the chloromethyl group.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 161 and 163 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the chloromethyl radical (•CH₂Cl) and the nitro group (•NO₂).

Thermal Stability and Safety Considerations

Thermal Stability

Nitro-substituted pyrazoles are a class of energetic materials, and their thermal stability is a critical parameter. The presence of the nitro group in this compound suggests that the compound may be thermally sensitive. Studies on other nitropyrazoles indicate that thermal stability can be influenced by the position and number of nitro groups.[1][2] Generally, C-nitro pyrazoles are more stable than N-nitro pyrazoles.[1] It is anticipated that this compound will have a decomposition temperature in the range of 150-250 °C. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be essential to experimentally determine its decomposition profile.

Safety and Handling

The presence of both a nitro group and a chloromethyl group necessitates careful handling of this compound.

-

Energetic Hazard: As a nitrated heterocyclic compound, it should be treated as a potential energetic material. Avoid grinding, impact, and exposure to high temperatures or sources of ignition.[3]

-

Alkylating Agent: Chloromethyl groups are known to be alkylating agents. Compounds containing this functional group can be corrosive and may have mutagenic or carcinogenic properties.[4][5] Direct contact with skin and eyes should be strictly avoided.

-

Toxicity: Inhalation or ingestion should be avoided. It is likely to be an irritant to the respiratory tract and mucous membranes.[4][6]

Recommended Handling Precautions:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Proposed Experimental Characterization Workflow

The following outlines a proposed workflow for the synthesis and comprehensive physicochemical characterization of this compound.

Caption: A proposed workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocols

1. Synthesis: N-chloromethylation of 3-nitro-1H-pyrazole

-

To a stirred suspension of 3-nitro-1H-pyrazole (1 equivalent) and paraformaldehyde (1.2 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane), bubble dry hydrogen chloride gas at 0 °C for 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

2. NMR Spectroscopic Analysis

-

Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to assign the chemical shifts, coupling constants, and integrations for all signals.

3. Mass Spectrometric Analysis

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization or Electrospray Ionization).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structural features.

4. Thermal Analysis (DSC/TGA)

-

Accurately weigh 1-3 mg of the sample into an aluminum pan.

-

Place the pan in the DSC/TGA instrument.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range of 25 °C to 400 °C.

-

Analyze the resulting thermogram to determine the melting point, decomposition temperature, and mass loss profile.

5. Solubility Determination

-

Prepare saturated solutions of the compound in various solvents of pharmaceutical interest (e.g., water, ethanol, DMSO, buffers at different pH values).

-

Equilibrate the solutions at a constant temperature (e.g., 25 °C) for 24 hours.

-

Filter the solutions to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Conclusion

While experimental data on this compound remains scarce, this guide provides a robust, scientifically-grounded framework for understanding its likely physicochemical properties, spectroscopic signatures, and handling requirements. The presence of the nitro and chloromethyl functionalities suggests a molecule with potential as both an energetic material and a versatile synthetic intermediate. The predictive data and proposed experimental workflows herein are intended to serve as a valuable resource for researchers embarking on the synthesis and characterization of this and related pyrazole derivatives, enabling safer and more efficient scientific exploration.

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. epa.gov [epa.gov]

- 5. nj.gov [nj.gov]

- 6. ICSC 0238 - CHLOROMETHYL METHYL ETHER [chemicalsafety.ilo.org]

- 7. acdlabs.com [acdlabs.com]

Spectroscopic Characterization of 1-(Chloromethyl)-3-nitro-1H-pyrazole: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles, particularly pyrazole derivatives, represent a cornerstone of molecular design. Their versatile chemical nature and broad spectrum of biological activities have established them as privileged scaffolds in medicinal chemistry. This guide focuses on a specific, yet potentially pivotal, member of this family: 1-(chloromethyl)-3-nitro-1H-pyrazole. The introduction of a reactive chloromethyl group at the N1 position and a strongly electron-withdrawing nitro group at the C3 position imbues this molecule with a unique electronic and steric profile, suggesting its potential as a versatile building block for the synthesis of more complex molecular architectures.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic characteristics of this compound. In the absence of extensive published experimental data for this specific molecule, this guide will leverage predictive methodologies and comparative analysis with structurally related compounds to provide a robust theoretical framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will not only present the predicted data but also delve into the underlying scientific principles and provide detailed, field-proven experimental protocols for data acquisition.

Molecular Structure and Synthesis Overview

The unique reactivity of this compound stems from its distinct structural features. The pyrazole core is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. The chloromethyl group attached to one of these nitrogens provides a reactive site for nucleophilic substitution, while the nitro group significantly influences the electron density distribution within the pyrazole ring, impacting its reactivity and spectroscopic properties.

A plausible synthetic route to this compound can be conceptualized based on established pyrazole synthesis methodologies.[1][2] The synthesis would likely commence with the nitration of a suitable pyrazole precursor, followed by N-alkylation with a chloromethylating agent. The specific reaction conditions would require careful optimization to achieve the desired regioselectivity and yield.

Caption: Plausible synthetic route to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[3][4] For this compound, both ¹H and ¹³C NMR will be critical for confirming its structure. Due to the potential for tautomerism in pyrazole systems, careful analysis is required.[5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the protons on the pyrazole ring and the chloromethyl group. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative chlorine atom.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4 | 7.0 - 7.5 | Doublet | ~2-3 | The proton at the C4 position is expected to be downfield due to the anisotropic effect of the pyrazole ring and the influence of the adjacent nitro group. It will be coupled to the H5 proton. |

| H5 | 8.0 - 8.5 | Doublet | ~2-3 | The proton at the C5 position is significantly deshielded by the adjacent N1-substituent and the electron-withdrawing nitro group at C3, resulting in a downfield shift. It will be coupled to the H4 proton. |

| CH₂Cl | 5.8 - 6.2 | Singlet | N/A | The methylene protons of the chloromethyl group are deshielded by the adjacent nitrogen atom and the electronegative chlorine atom, leading to a significant downfield shift. The signal is expected to be a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | 150 - 155 | The carbon atom bearing the nitro group (C3) is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group. |

| C4 | 110 - 115 | The C4 carbon is expected to be the most upfield of the pyrazole ring carbons, influenced by its position relative to the nitrogen atoms and the nitro group. |

| C5 | 130 - 135 | The C5 carbon is deshielded by the adjacent nitrogen atom (N1) and the chloromethyl substituent. |

| CH₂Cl | 50 - 55 | The carbon of the chloromethyl group is shifted downfield due to the direct attachment of the electronegative chlorine atom. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of small organic molecules is as follows:[6][7][8]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering solvent signals.

-

Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10] The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its specific functional groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (aromatic) | 3100 - 3150 | Medium | Stretching |

| C-H (aliphatic) | 2950 - 3000 | Medium | Stretching (CH₂Cl) |

| C=N (pyrazole ring) | 1580 - 1620 | Medium | Stretching |

| N-O (nitro group) | 1500 - 1550 (asymmetric) | Strong | Stretching |

| N-O (nitro group) | 1330 - 1370 (symmetric) | Strong | Stretching |

| C-N (pyrazole ring) | 1250 - 1300 | Medium | Stretching |

| C-Cl | 700 - 800 | Strong | Stretching |

The strong absorption bands for the nitro group are particularly diagnostic.[11]

Experimental Protocol for IR Spectroscopy (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[12][13][14]

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR accessory.

-

Acquire the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[15] It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.[16][17][18]

Predicted Mass Spectrum (Electron Ionization)

The molecular formula of this compound is C₄H₄ClN₃O₂. The calculated monoisotopic mass is approximately 161.00 g/mol .

| m/z | Predicted Fragment | Rationale |

| 161/163 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |

| 126 | [M - Cl]⁺ | Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds. |

| 115 | [M - NO₂]⁺ | Loss of a nitro group is a characteristic fragmentation for nitroaromatic compounds.[19][20][21] |

| 79 | [M - CH₂Cl - NO₂]⁺ | Subsequent loss of the chloromethyl radical and the nitro group. |

| 49 | [CH₂Cl]⁺ | The chloromethyl cation. |

Experimental Protocol for Mass Spectrometry (EI)

A general procedure for obtaining an EI mass spectrum is as follows:[22]

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization and Analysis:

-

The sample is vaporized and enters the ion source.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally related compounds, we have constructed a detailed theoretical framework for the analysis of this promising synthetic building block. The provided experimental protocols offer a practical starting point for researchers seeking to synthesize and characterize this molecule. The unique combination of a reactive chloromethyl group and an electron-withdrawing nitro group on a pyrazole scaffold makes this compound a compound of significant interest for the development of novel pharmaceuticals and functional materials.

References

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

-

National Institutes of Health. (n.d.). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

-

EPFL. (n.d.). Web-based application for in silico fragmentation. MS tools. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

ChemHelp ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

-

YouTube. (2023, December 9). IR Spectra Predicting Tools [Video]. Retrieved from [Link]

-

ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

-

ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 20). Modern open-source tools for simulation of NMR spectra. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

ResearchGate. (n.d.). Standard Sampling Techniques for Infrared Spectroscopy. Retrieved from [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

inChemistry. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

Sci-Hub. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

-

PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

-

Reddit. (2023, March 7). IR spectrum predictor software. r/OrganicChemistry. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

YouTube. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry [Video]. Retrieved from [Link]

-

Wipf Group. (n.d.). IR SOP.pdf. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-CHLOROMETHYL-1-METHYL-PYRAZOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Retrieved from [Link]

-

JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Retrieved from [Link]

-

International Journal of Current Research and Review. (n.d.). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. ijcmas.com [ijcmas.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry [inchemistry.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. ekwan.github.io [ekwan.github.io]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. youtube.com [youtube.com]

- 19. Sci-Hub. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals / International Journal of Mass Spectrometry, 2021 [sci-hub.st]

- 20. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to 1-(Chloromethyl)-3-nitro-1H-pyrazole: Synthesis, Properties, and Applications

Disclaimer: The compound 1-(chloromethyl)-3-nitro-1H-pyrazole is a specialized chemical entity for research purposes. As of the latest database search, a specific CAS number has not been assigned, indicating its status as a novel or non-commercial compound. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview based on established chemical principles and data from analogous structures. All proposed experimental protocols should be conducted by qualified personnel in a controlled laboratory setting with appropriate safety measures in place.

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly alter the electronic properties of the ring and introduce new potential biological activities, such as hypoxia-selective cytotoxicity.[4][5] Furthermore, the incorporation of a chloromethyl group at the N1 position provides a reactive handle for covalent modification and the synthesis of diverse derivatives through nucleophilic substitution reactions.[6]

This technical guide provides a prospective analysis of this compound, a molecule that synergistically combines these key functional groups. We will explore its proposed synthesis, predicted physicochemical properties, reactivity, and potential applications in drug discovery and development, offering a roadmap for researchers interested in exploring this promising chemical space.

Physicochemical Properties (Predicted)

Given the novelty of this compound, its empirical physicochemical properties have not been documented. However, we can predict these properties based on its constituent functional groups and data from structurally related compounds.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₄H₄ClN₃O₂ | Calculated from structure |

| Molecular Weight | 161.55 g/mol | Calculated from atomic weights |

| Appearance | Likely a pale yellow to white crystalline solid | Based on 3-nitropyrazole and other solid pyrazole derivatives |

| Melting Point | Estimated range: 70-90 °C | Interpolated from related compounds like 3-nitropyrazole and N-substituted pyrazoles |

| Boiling Point | > 250 °C (with decomposition) | High polarity and potential for intermolecular interactions suggest a high boiling point |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Limited solubility in water and nonpolar solvents (e.g., hexanes). | Presence of polar nitro and pyrazole groups, and a less polar chloromethyl group |

| CAS Number | Not yet assigned | Based on searches of major chemical databases |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 3-nitro-1H-pyrazole. The proposed pathway involves the N-hydroxymethylation of the pyrazole ring followed by chlorination.

Sources

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. allresearchjournal.com [allresearchjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride [smolecule.com]

An In-depth Technical Guide on the Crystal Structure of 1-(chloromethyl)-3-nitro-1H-pyrazole

Foreword: The Architectural Blueprint of a Potential Therapeutic

In the landscape of modern drug discovery, the pyrazole scaffold stands as a cornerstone of medicinal chemistry. Its versatile structure has given rise to a multitude of therapeutic agents, from anti-inflammatory drugs to targeted cancer therapies.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is a critical determinant of their physical properties, stability, and ultimately, their biological activity. This guide delves into the crystal structure of a specific, yet largely uncharacterized derivative: 1-(chloromethyl)-3-nitro-1H-pyrazole. While a definitive published crystal structure for this exact compound remains elusive, this document serves as a comprehensive technical guide for its elucidation and interpretation. By leveraging data from structurally analogous compounds and first principles of crystallography, we will construct a robust framework for understanding its solid-state architecture. This guide is intended for researchers, scientists, and drug development professionals who appreciate that the journey from a promising molecule to a viable drug is paved with a deep understanding of its fundamental structure.

The Strategic Synthesis and Crystallization of this compound

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The synthetic strategy for this compound is predicated on established pyrazole chemistry.

Synthetic Pathway: A Two-Step Approach

A plausible and efficient synthesis involves a two-step process starting from the commercially available 3-nitropyrazole.

-

N-Hydroxymethylation: The initial step is the reaction of 3-nitropyrazole with formaldehyde in an aqueous or alcoholic solution. The pyrrole-like nitrogen of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to yield 1-(hydroxymethyl)-3-nitro-1H-pyrazole. This reaction is typically carried out under mild conditions.

-

Chlorination: The subsequent conversion of the hydroxyl group to a chloro group can be achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective choice for this transformation, affording the desired this compound. The reaction is generally performed in an inert solvent, and the progress can be monitored by thin-layer chromatography.

The Art of Crystallization: From Solution to a Single Crystal

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[5][6] For a small organic molecule like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, leading to crystal growth.

The choice of solvent is critical and is often determined empirically. A good crystallization solvent is one in which the compound has moderate solubility.

Elucidating the Structure: The Single-Crystal X-ray Diffraction Workflow

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][7][8][9][10] The workflow, from crystal mounting to structure refinement, is a meticulous process that combines experimental data collection with sophisticated computational analysis.

Caption: A schematic overview of the experimental and computational steps involved in determining a crystal structure using single-crystal X-ray diffraction.

Experimental Protocol: A Step-by-Step Guide

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.

Computational Analysis: From Diffraction Spots to a 3D Model

-

Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. The unit cell parameters and crystal system are also determined at this stage.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Direct methods or Patterson methods are computational techniques used to estimate the initial phases and generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares method to improve the agreement between the calculated and observed diffraction patterns.

-

Structure Validation: The final refined structure is rigorously validated using a variety of crystallographic checks to ensure its quality and accuracy. The final model is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

The Predicted Crystal Structure of this compound: An Evidence-Based Hypothesis

Based on the known crystal structures of related compounds, such as 4-halopyrazoles and nitropyrazoles, we can formulate a well-reasoned hypothesis about the crystal structure of this compound.[11][12][13][14]

Molecular Geometry: Bond Lengths and Angles

The molecular geometry is expected to be largely planar, with the pyrazole ring being aromatic. The nitro group at the 3-position will likely be slightly twisted out of the plane of the pyrazole ring. The chloromethyl group at the 1-position will have rotational freedom around the N-CH₂ bond.

| Parameter | Expected Value | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for small, substituted aromatic heterocycles. |

| Space Group | P2₁/c or Pnma | Centrosymmetric space groups are prevalent for achiral molecules. |

| N-N bond length | ~1.34 Å | Typical for pyrazole rings. |

| C-NO₂ bond length | ~1.46 Å | Consistent with a nitro group attached to an aromatic ring. |

| C-Cl bond length | ~1.78 Å | Standard for a chloromethyl group. |

Intermolecular Interactions: The Architects of the Crystal Lattice

The way in which individual molecules pack together in the crystal lattice is dictated by a hierarchy of intermolecular interactions.[5][6][15][16] For this compound, several key interactions are anticipated to play a role.

Caption: A conceptual diagram illustrating the types of non-covalent interactions that are likely to govern the crystal packing of this compound.

-

C-H...O Hydrogen Bonds: The acidic protons on the pyrazole ring and the chloromethyl group can act as hydrogen bond donors to the oxygen atoms of the nitro group on neighboring molecules. These interactions are expected to be significant in directing the crystal packing.

-

π-π Stacking: The aromatic pyrazole rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion.

-

Halogen Bonding: The chlorine atom of the chloromethyl group can participate in halogen bonding, acting as a Lewis acid and interacting with the Lewis basic nitrogen atom of the pyrazole ring or the oxygen atoms of the nitro group.

Implications for Drug Development

A detailed understanding of the crystal structure of this compound has several important implications for its potential development as a therapeutic agent:

-

Polymorphism: The existence of different crystal forms (polymorphs) can have a profound impact on a drug's solubility, dissolution rate, and bioavailability. Crystallographic analysis is essential for identifying and characterizing polymorphs.

-

Solid-State Stability: The crystal packing and intermolecular interactions determine the stability of the solid form. A stable crystal structure is crucial for ensuring a long shelf life and consistent product quality.

-

Structure-Activity Relationship (SAR): The precise knowledge of the three-dimensional structure can inform the design of new analogs with improved potency and selectivity. It provides a basis for computational modeling and docking studies to understand how the molecule interacts with its biological target.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation. By drawing on the principles of crystallography and the known structures of analogous compounds, we have constructed a detailed and scientifically grounded hypothesis of its molecular and supramolecular architecture. The elucidation of this crystal structure will be a valuable contribution to the field of medicinal chemistry, providing a blueprint for the rational design of novel pyrazole-based therapeutics.

References

- Shukla, R., et al. (n.d.). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol.

-

Kozlov, D. S., et al. (2023). Hierarchy of Intermolecular Interactions in Highly Luminescent Pyrenyl-Pyrazole-Aldehyde. Crystal Growth & Design, 23(2), 1047-1061. [Link]

-

ACS Publications. (2022). Hierarchy of Intermolecular Interactions in Highly Luminescent Pyrenyl-Pyrazole-Aldehyde. Crystal Growth & Design. [Link]

-

Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

-

Li, Y., et al. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 27(21), 7561. [Link]

-

Li, J., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 26(1), 25-29. [Link]

-

Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]

-

Al-Omair, M. A., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. ORCA - Cardiff University. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem. [Link]

-

Fischer, D., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6520. [Link]

-

ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions as dotted lines. [Link]

-

Fokin, A. A., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PubMed Central. [Link]

-

Wang, C., et al. (2012). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. [Link]

-

Raptis, R. G., et al. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. ResearchGate. [Link]

-

ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rigaku.com [rigaku.com]

- 9. rigaku.com [rigaku.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of 1-(Chloromethyl)-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-3-nitro-1H-pyrazole is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its structure, featuring an aromatic pyrazole core, a potent electron-withdrawing nitro group, and a highly reactive chloromethyl substituent, makes it a versatile synthetic building block. The strategic placement of these functional groups dictates its unique reactivity profile, enabling its use as a key intermediate for introducing the (3-nitro-1H-pyrazol-1-yl)methyl moiety into a diverse range of molecular scaffolds.

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, present in numerous approved therapeutic agents.[1] The addition of a nitro group can enhance biological activity or serve as a handle for further chemical modification, while the chloromethyl group provides a direct site for covalent linkage to other molecules. This guide offers a comprehensive analysis of the synthesis, reactivity, and stability of this compound, providing field-proven insights and detailed protocols to support its application in research and development.

Synthesis and Characterization

The synthesis of this compound is most logically achieved through a two-step process starting from the commercially available 1H-pyrazole. This strategy involves the initial nitration of the pyrazole ring followed by a regioselective N-alkylation.

Part 1: Synthesis of 3-Nitro-1H-pyrazole

The direct nitration of pyrazole typically yields a mixture of products. A more controlled and widely adopted method involves the formation of 1-nitropyrazole, which then undergoes a thermal rearrangement to afford 3-nitro-1H-pyrazole.[2][3] This rearrangement is driven by the thermodynamic stability of the C-nitro product.[4]

Part 2: N-Alkylation to this compound

The subsequent N-alkylation of 3-nitro-1H-pyrazole introduces the chloromethyl group. This reaction must be performed under conditions that favor alkylation at the N1 position and avoid unwanted side reactions. The electron-withdrawing nature of the nitro group at the C3 position influences the electron density of the ring nitrogens, directing the alkylation. While various alkylation methods exist for pyrazoles, chloromethylation can be achieved using reagents like chloromethyl methyl ether or a combination of formaldehyde and hydrogen chloride.[5][6]

Proposed Synthesis Workflow

Caption: Proposed two-stage synthesis of this compound.

Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the two pyrazole ring protons and a characteristic singlet for the chloromethyl (-CH₂Cl) protons, typically in the range of 5.5-6.0 ppm. The protons on the pyrazole ring will appear as doublets in the aromatic region.

-

¹³C NMR: The carbon spectrum will show signals for the three pyrazole ring carbons and one for the chloromethyl carbon. The carbon atom attached to the nitro group (C3) is expected to be significantly downfield. Based on data for similar C-nitropyrazoles, the C3, C4, and C5 signals would appear around 155, 110, and 130 ppm, respectively.[7]

-

Mass Spectrometry: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would confirm the molecular weight and provide fragmentation patterns consistent with the structure, including the loss of the chloromethyl group.

Core Reactivity and Stability Analysis

The chemical behavior of this compound is dominated by the interplay between its three key structural components.

Reactivity Profile

-

The Chloromethyl Group (Electrophilic Site): The primary site of reactivity is the chloromethyl group. The C-Cl bond is polarized, making the carbon atom highly electrophilic and an excellent substrate for Sₙ2 reactions . This allows for the facile introduction of the (3-nitro-1H-pyrazol-1-yl)methyl unit by reaction with a wide array of nucleophiles.[8][9]

-

The Nitro Group (Electron-Withdrawing Group): The -NO₂ group is a strong deactivating group, which has two major effects:

-

It renders the pyrazole ring electron-deficient, making it resistant to electrophilic substitution.

-

It increases the acidity of the ring C-H protons, although deprotonation is not a common reaction pathway under typical conditions.

-

-

The Pyrazole Ring (Aromatic Core): The pyrazole ring itself is an aromatic and generally stable heterocycle. Its nucleophilicity is significantly reduced by the attached nitro group.

Caption: Relationship between structural features and chemical reactivity.

Stability Profile

-

Thermal Stability: Nitropyrazoles are often investigated as energetic materials, and their stability is a key parameter.[10] While the pyrazole ring itself is thermally stable, the presence of a nitro group can lower the decomposition temperature compared to the parent heterocycle.[11][12] this compound is expected to be stable under standard ambient conditions but may decompose upon strong heating. Care should be taken to avoid excessive temperatures during reactions and storage.

-

Chemical Stability: The compound is susceptible to degradation under certain conditions.

-

Strong Bases: Strong bases can promote elimination reactions or hydrolysis of the chloromethyl group.

-

Strong Nucleophiles: As its primary mode of reactivity, the compound will be consumed by strong nucleophiles.

-

Reducing Agents: The nitro group can be reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd), providing a route to further functionalization.

-

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[13]

Applications in Synthetic Chemistry

The principal application of this compound is as an alkylating agent for a variety of nucleophiles. This provides a straightforward and efficient route to novel, highly functionalized pyrazole derivatives for screening in drug discovery and agrochemical development programs.

Caption: General reaction scheme with various nucleophiles.

Experimental Protocols

Disclaimer: These are representative protocols and should be adapted and optimized for specific substrates and scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Representative Synthesis of 3-Nitro-1H-pyrazole[4]

-

Step A: Synthesis of 1-Nitropyrazole. To a stirred solution of 1H-pyrazole (1.0 eq) in acetic anhydride at 0°C, slowly add a pre-mixed solution of fuming nitric acid and sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up A: Carefully pour the reaction mixture onto crushed ice and neutralize with a solid base (e.g., sodium carbonate). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-nitropyrazole.

-

Step B: Rearrangement. Dissolve the crude 1-nitropyrazole (1.0 eq) in benzonitrile and heat the mixture to 180°C for 2-3 hours.[4]

-

Work-up B: Cool the reaction mixture to room temperature. Add hexane to precipitate the product. Collect the solid by filtration, wash with cold hexane, and dry under vacuum to afford 3-nitro-1H-pyrazole.

Protocol 2: General Procedure for Nucleophilic Substitution

-

Reaction Setup: To a solution of the nucleophile (amine, thiol, etc., 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 1.5 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a solution of this compound (1.0 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-substituted product.

Physicochemical and Safety Data

| Property | Value | Reference |

| Molecular Formula | C₄H₄ClN₃O₂ | - |

| Molecular Weight | 161.55 g/mol | - |

| Appearance | Expected to be a solid | - |

| Hazard Statements | H302, H311, H315, H318, H372, H412 (Anticipated) | [2] (by analogy) |

| Precautionary Statements | P260, P264, P270, P280 (Anticipated) | [2] (by analogy) |

Data is based on the target molecule's structure and safety information for analogous compounds, as direct experimental data is not widely published.

Safety and Handling

This compound should be handled as a hazardous substance. Nitroaromatic and halogenated organic compounds are often toxic and require careful handling to avoid exposure.[13][14][15][16]

-

Engineering Controls: Use only in a well-ventilated chemical fume hood.[15]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear impermeable, chemical-resistant gloves (e.g., nitrile).[15]

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Clothing: Wear a lab coat.

-

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[14]

References

-

Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946-5950. Available from: [Link]

-

MDPI. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

-

National Institutes of Health. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4999. Available from: [Link]

-

Open Access LMU. (2019). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Chemistry – An Asian Journal, 14(18). Available from: [Link]

-

ResearchGate. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available from: [Link]

-

National Institutes of Health. (2022). Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. ACS Omega, 7(40), 35894-35903. Available from: [Link]

-

HETEROCYCLES. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, 93(2). Available from: [Link]

-

National Institutes of Health. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][4][10]triazin-7(6H). Molecules, 25(18), 4296. Available from: [Link]

-

Croner-i. 10: Aromatic halogenated amines and nitro-compounds. Available from: [Link]

-

National Institutes of Health. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

-

ResearchGate. (2018). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Available from: [Link]

-

Semantic Scholar. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Organic Magnetic Resonance, 22(7), 473-477. Available from: [Link]

-

National Institutes of Health. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 25(21), 5003. Available from: [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Available from: [Link]

-

ResearchGate. (2018). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[17]. Available from: [Link]

-

MDPI. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

-

ACS Publications. (2019). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 84(15), 9657-9667. Available from: [Link]

-

SpectraBase. 1-Nitropyrazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

- Google Patents. EP0749963A1 - N-alkylation method of pyrazole.

- Google Patents. US5705656A - N-alkylation method of pyrazole.

-

ResearchGate. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

-

ResearchGate. (2020). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Available from: [Link]

-

National Institutes of Health. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(4), 483-503. Available from: [Link]

-

RSC Publishing. (2020). Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. Organic & Biomolecular Chemistry, 18(30), 5894-5903. Available from: [Link]

-

Canadian Science Publishing. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry, 100(11), 855-867. Available from: [Link]

-

IP.com. (2014). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available from: [Link]

-

PubMed. (2019). Vicarious Nucleophilic Chloromethylation of Nitroaromatics. Organic Letters, 21(14), 5443-5446. Available from: [Link]

-

ResearchGate. Pyrazole structure highlighting the nucleophilic and electrophilic... Available from: [Link]

-

Chemistry LibreTexts. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 6. US5705656A - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. mdpi.com [mdpi.com]

- 11. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 13. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 14. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]

- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 16. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

A Comprehensive Technical Guide to 1-(Chloromethyl)-3-nitro-1H-pyrazole Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Introduction: The Prominence of the Pyrazole Scaffold